molecular formula C24H24N2O3S B2624428 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide CAS No. 1005301-62-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide

Cat. No.: B2624428
CAS No.: 1005301-62-1
M. Wt: 420.53
InChI Key: FBWUENVFHOXBTK-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is a synthetic organic compound known for its potential antimicrobial properties. This compound belongs to the class of benzenesulfonyl derivatives, which are known for their diverse biological activities, including antibacterial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

    Sulfonylation: The tetrahydroquinoline core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the benzenesulfonyl group at the nitrogen atom of the tetrahydroquinoline.

    Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the sulfonylated tetrahydroquinoline with 3-methylphenylacetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Povarov reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Mechanism of Action

The antimicrobial activity of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is believed to be due to its interaction with bacterial enzymes involved in cell wall synthesis. Specifically, it targets enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are crucial for bacterial cell wall formation . By inhibiting these enzymes, the compound disrupts the synthesis of the bacterial cell wall, leading to cell death.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)16-24(27)25-21-13-12-20-9-6-14-26(23(20)17-21)30(28,29)22-10-3-2-4-11-22/h2-5,7-8,10-13,15,17H,6,9,14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWUENVFHOXBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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